
4-Hydroxyquinoline-8-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyquinoline-8-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-8-acetic acid typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the reaction of anilines using malonic acid equivalents, which can be further modified by various specialized methods . Another method involves the reaction of anthranilic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-8-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents to the quinoline ring .
Scientific Research Applications
4-Hydroxyquinoline-8-acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-8-acetic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to chelate metal ions, inhibit enzymes, and interact with cellular components . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparison with Similar Compounds
- 8-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
Comparison: 4-Hydroxyquinoline-8-acetic acid is unique due to its specific functional groups, which confer distinct biological activities compared to other quinoline derivatives. For instance, while 8-Hydroxyquinoline is known for its metal chelation properties, this compound exhibits additional biological activities such as antimicrobial and anticancer effects . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(4-oxo-1H-quinolin-8-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-9-4-5-12-11-7(6-10(14)15)2-1-3-8(9)11/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
YPCMDFBZAUVSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


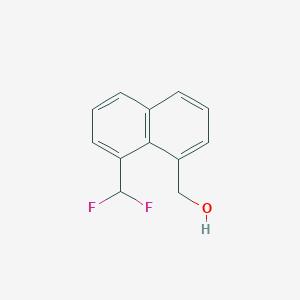


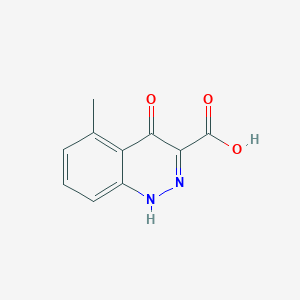
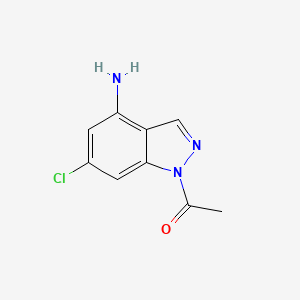

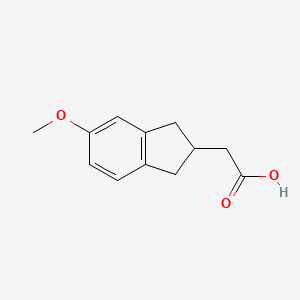
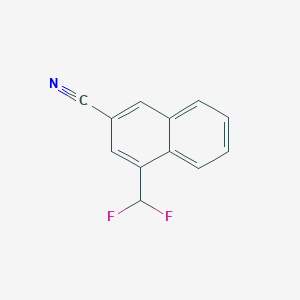
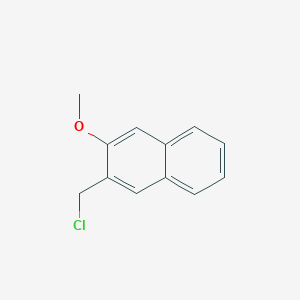
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)


![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)

